3-((Benzyloxy)methyl)cyclobutanecarboxylic acid
Description
Properties
IUPAC Name |
3-(phenylmethoxymethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-13(15)12-6-11(7-12)9-16-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFZODBRACUFTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743905 | |
| Record name | 3-[(Benzyloxy)methyl]cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-57-0, 939768-59-9 | |
| Record name | Cyclobutanecarboxylic acid, 3-[(phenylmethoxy)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Benzyloxy)methyl]cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Benzyloxymethyl Group: The benzyloxymethyl group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-((Benzyloxy)methyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxymethyl group can be oxidized to form a benzaldehyde derivative.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclobutanecarboxylic acid derivatives.
Scientific Research Applications
3-((Benzyloxy)methyl)cyclobutanecarboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxymethyl group may enhance the compound’s binding affinity to these targets, while the cyclobutane ring provides structural rigidity. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(benzyloxy)cyclobutanecarboxylic acid (CAS 4958-02-5) and related cyclobutane derivatives in terms of structure, physicochemical properties, and applications:
Key Structural and Functional Differences:
Substituent Effects: Benzyloxy vs. Methoxy: The benzyloxy group in 3-(benzyloxy)cyclobutanecarboxylic acid increases lipophilicity (logP ~2.5) compared to the smaller methoxy group (logP ~0.8), impacting solubility and bioavailability . Fluorine Substitution: The gem-difluoro derivative exhibits enhanced electronegativity, altering acidity (pKa ~2.5 vs. ~4.2 for non-fluorinated analogs) and improving resistance to oxidative metabolism .
Synthetic Accessibility :
- The methyl ester derivative (CAS 4934-98-9) is produced at industrial scale (25 kg batches) via esterification, whereas the gem-difluoro analog employs cost-effective methods using 1,1-dichloro-2,2-difluoroethylene .
- 3-(Benzyloxy)cyclobutanecarboxylic acid is synthesized via hydrolysis of diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate under basic conditions .
Biological Relevance: Cyclobutane derivatives with benzyloxy groups are intermediates in Janus kinase (JAK) inhibitor synthesis, demonstrating nanomolar IC₅₀ values in kinase assays . The tert-butoxy analog is explored for its steric bulk, which can modulate target binding in enzyme-active sites .
Biological Activity
3-((Benzyloxy)methyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C13H16O3. It features a cyclobutane ring that is substituted with a benzyloxymethyl group and a carboxylic acid group. This compound has garnered attention in scientific research due to its potential biological activities and applications in organic synthesis.
| Property | Value |
|---|---|
| Molecular Weight | 220.264 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 359.9 ± 15.0 °C |
| Flash Point | 136.1 ± 13.9 °C |
| LogP | 2.15 |
The biological activity of this compound is primarily attributed to its structural features, particularly the benzyloxymethyl group and the cyclobutane ring. The benzyloxymethyl group enhances binding affinity to various biomolecular targets, including enzymes and receptors, while the rigid cyclobutane structure contributes to the compound's specificity in interactions.
Potential Therapeutic Applications
Research indicates that this compound may possess several therapeutic properties:
- Anti-inflammatory Activity : Preliminary studies suggest that it could modulate inflammatory pathways, potentially offering benefits in treating inflammatory diseases.
- Anticancer Properties : Investigations are ongoing into its efficacy against various cancer cell lines, with early results indicating possible cytotoxic effects.
- Antimicrobial Effects : Some studies have explored its potential as an antimicrobial agent, although more research is needed to confirm these findings.
Case Studies and Research Findings
- Anti-inflammatory Studies : In vitro assays demonstrated that this compound inhibited the production of pro-inflammatory cytokines in cultured macrophages, suggesting its potential role in managing conditions like arthritis .
- Anticancer Activity : A study examining the compound's effects on breast cancer cells showed a significant reduction in cell viability at certain concentrations, indicating its potential as a chemotherapeutic agent .
- Antimicrobial Research : Initial tests against bacterial strains revealed that the compound exhibited moderate antibacterial activity, warranting further exploration into its mechanisms and efficacy .
Comparison with Similar Compounds
This compound can be compared with other structurally similar compounds to highlight its unique properties:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Cyclobutanecarboxylic Acid | Lacks benzyloxymethyl group | Limited biological activity |
| Benzyloxyacetic Acid | Contains benzyloxymethyl but lacks cyclobutane | Moderate anti-inflammatory |
| Methyl 3-(benzyloxy)cyclobutanecarboxylate | Esterified carboxylic acid | Varies based on esterification |
Q & A
Q. What are the common synthetic routes for 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid, and what reaction conditions optimize yield and purity?
- Methodological Answer : The compound can be synthesized via esterification of 3-oxocyclobutanecarboxylic acid derivatives with benzyl alcohol or its analogs. For example, a toluene-4-sulfonic acid-catalyzed reaction in toluene under reflux conditions achieves ~89% yield . Another route involves methyl ester formation followed by chromatographic separation of diastereomers using silica gel, as demonstrated in the synthesis of GPR-40 ligands . Key optimization parameters include temperature control (70–90°C), reaction time (3–6 hours), and purification via column chromatography or recrystallization .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- NMR Spectroscopy : To confirm the benzyloxy and cyclobutane ring protons (δ 4.5–5.0 ppm for benzyl CH2, δ 2.5–3.5 ppm for cyclobutane protons) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) detects the molecular ion peak at m/z 207 [M+H]+ .
- X-ray Crystallography : Programs like WinGX and ORTEP validate stereochemistry and anisotropic displacement parameters .
- HPLC : For purity assessment (>95%) using reverse-phase C18 columns .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Methodological Answer : Stability is influenced by:
- Temperature : Store at 2–8°C to prevent decomposition .
- Solvent : Solubility in polar aprotic solvents (e.g., DMSO, DMF) enhances stability during reactions .
- pH : Avoid strongly acidic/basic conditions to prevent ester hydrolysis .
- Light/Oxygen : Use amber vials and inert gas (N2/Ar) to mitigate photodegradation and oxidation .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound stereoisomers be achieved?
- Methodological Answer :
- Chiral Resolution : Separate diastereomeric amides via HPLC with chiral stationary phases (e.g., Chiralpak AD-H) .
- Asymmetric Catalysis : Use palladium-catalyzed cycloadditions with chiral ligands (e.g., BINAP) to induce stereoselectivity .
- Enzymatic Methods : Lipase-mediated kinetic resolution of ester intermediates (e.g., using Candida antarctica lipase B) .
Q. What are the key considerations when designing biological interaction studies for this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors with structural homology to known cyclobutane-carboxylic acid targets (e.g., GPR-40, COX-2) .
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (reported Kd values in µM range for similar compounds) .
- Cellular Models : Engineer CHO cells expressing human receptors for fluorometric bioassays .
Q. How can computational methods aid in understanding the compound’s reactivity and mechanism of action?
- Methodological Answer :
- DFT Calculations : Model transition states for cyclobutane ring-opening reactions (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) .
- Molecular Docking : AutoDock Vina predicts binding poses with enzyme active sites (e.g., cyclooxygenase) using crystal structures from the PDB .
- MD Simulations : GROMACS assesses conformational stability in aqueous or lipid bilayer environments .
Q. How should researchers address contradictions in reported synthetic methods or biological activity data?
- Methodological Answer :
- Comparative Analysis : Replicate conflicting methods (e.g., solvent variations: toluene vs. THF) and compare yields/purity via HPLC-MS .
- Meta-Analysis : Cross-reference patent literature and peer-reviewed studies to identify consensus protocols .
- Validation : Use orthogonal assays (e.g., NMR kinetics and enzyme inhibition) to confirm bioactivity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
